1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound 1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione features a quinazoline-2,4-dione core substituted with a 3-propyl group and a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl moiety. This structure combines two pharmacologically relevant heterocycles: quinazoline-diones are known for kinase inhibition and anti-inflammatory properties, while 1,2,4-oxadiazoles contribute to metabolic stability and ligand-receptor interactions .
Properties
IUPAC Name |
1-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN4O3/c1-2-11-24-19(26)14-8-4-6-10-16(14)25(20(24)27)12-17-22-18(23-28-17)13-7-3-5-9-15(13)21/h3-10,14H,2,11-12H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQGENYHIFCANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN4O3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the tetrahydroquinazoline-2,4-dione core and the attachment of the propyl group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the reproducibility and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may exhibit pharmacological activity. Its potential applications include:
- Drug Development : The oxadiazole and tetrahydroquinazoline moieties are known to interact with various biological targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators. Studies have suggested that derivatives of oxadiazoles possess anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study focused on oxadiazole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Biological Assays
The compound can be utilized in biochemical assays to study:
- Enzyme Activity : Its unique functional groups may facilitate interactions with enzymes such as kinases or phosphatases.
Example Application
In enzyme kinetic studies, this compound could be employed as a substrate or inhibitor to elucidate enzyme mechanisms and identify potential therapeutic targets.
Materials Science
Due to its unique electronic properties stemming from the fluorophenyl and oxadiazole groups, this compound may find applications in:
- Organic Electronics : Research indicates that compounds with similar structures can be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where they can enhance charge transport properties.
Synthetic Chemistry
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Typical synthetic routes may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the tetrahydroquinazoline moiety via condensation reactions.
- Final modifications to achieve the desired functional groups.
Mechanism of Action
The mechanism of action of 1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variation in Oxadiazole-Bearing Quinazoline Derivatives
1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Key Difference : Replaces the 2-fluorophenyl group with a 4-bromophenyl substituent.
- Bromine (mildly electron-withdrawing but polarizable) may alter binding kinetics. Steric and Lipophilic Effects: Bromine’s larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine) increases steric bulk and lipophilicity (logP +0.5), which could enhance membrane permeability but reduce aqueous solubility.
- Synthesis : Both compounds likely utilize POCl3-mediated cyclization for oxadiazole formation, with arylboronic acids or halides introduced during coupling steps .
Comparison Table :
Heterocycle Variation: Triazolo-Thiadiazole Systems
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
- Key Difference : Replaces quinazoline-dione and oxadiazole with a triazolo-thiadiazole core.
- Impact :
- Bioactivity : Triazolo-thiadiazoles exhibit antimicrobial and anti-inflammatory activities via thiosemicarbazide-like interactions, differing from quinazoline-dione’s kinase modulation .
- Metabolic Stability : Thiadiazole’s sulfur atom may increase susceptibility to oxidative metabolism compared to the oxadiazole’s stability.
- Structural Features : The triazolo-thiadiazole ring is planar (max deviation 0.013 Å), but the dihedral angle with the benzene ring (74.34°) suggests reduced coplanarity versus the target compound’s oxadiazole-quinazoline system .
Comparison Table :
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- The 2-fluorophenyl group in the target compound optimizes electronic and steric balance for target binding, whereas bulkier groups (e.g., bromine) may hinder access to hydrophobic pockets.
- Quinazoline-dione derivatives generally show higher selectivity for kinase targets compared to triazolo-thiadiazoles, which have broader but less specific activity .
- Synthetic Challenges :
- POCl3-mediated cyclization (common in both oxadiazole and thiadiazole synthesis) requires careful control to avoid side reactions, particularly with electron-deficient aryl groups .
Biological Activity
The compound 1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a derivative of the oxadiazole class known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential applications in medicinal chemistry.
Chemical Structure and Properties
The structure of the compound includes a tetrahydroquinazoline framework fused with a 1,2,4-oxadiazole moiety. The presence of the fluorophenyl group enhances its lipophilicity and may influence its biological interactions. The molecular formula is with a molecular weight of approximately 335.34 g/mol.
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their biological activities. They are known to exhibit:
- Anticancer Activity : Many derivatives show significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Effective against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers.
The mechanisms through which oxadiazole derivatives exert their biological effects include:
- Enzyme Inhibition : Compounds have been identified as inhibitors of key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- DNA Interaction : Some derivatives intercalate with DNA or inhibit topoisomerases, disrupting cancer cell replication .
- Reactive Oxygen Species (ROS) Modulation : Certain compounds induce oxidative stress in cancer cells leading to apoptosis .
Anticancer Activity
A study evaluating various 1,2,4-oxadiazole derivatives found that the compound exhibited IC50 values ranging from to µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines . This indicates a potent anticancer effect compared to standard chemotherapeutic agents.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives possess significant antimicrobial properties. A study reported that compounds with similar structures showed better activity against gram-positive bacteria compared to gram-negative strains . The mechanism is attributed to enhanced membrane permeability due to their lipophilic nature.
Anti-inflammatory Effects
In vitro studies have indicated that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Table 1: Biological Activities of Oxadiazole Derivatives
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values: 0.12 - 2.78 µM | |
| Antimicrobial | Effective against gram-positive bacteria | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits thymidylate synthase and HDAC |
| DNA Interaction | Intercalation and topoisomerase inhibition |
| ROS Modulation | Induces oxidative stress leading to apoptosis |
Q & A
Q. How to validate the purity of stereoisomers in asymmetric synthesis?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection. For diastereomers, NOESY NMR can distinguish spatial arrangements. In fluorinated analogs, ¹⁹F NMR splitting patterns (e.g., AB systems) provide additional stereochemical evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
